nicotinic acid mononucleotide

Catalog No.
S563525
CAS No.
321-02-8
M.F
C11H15NO9P+
M. Wt
336.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nicotinic acid mononucleotide

CAS Number

321-02-8

Product Name

nicotinic acid mononucleotide

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

Molecular Formula

C11H15NO9P+

Molecular Weight

336.21 g/mol

InChI

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1

InChI Key

JOUIQRNQJGXQDC-ZYUZMQFOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O

Synonyms

3-Carboxy-1-(5-O-phosphono-β-D-ribofuranosyl)pyridinium Inner Salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium Hydroxide 5’-Phosphate Inner Salt; Nicotinate Mononucleotide; Nicotinate Ribonucleotide; Nicotinic Acid Ribonucleotide; Nicotinic Acid Riboti

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O

Description

The exact mass of the compound [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biochemistry and Metabolism:

This compound, also known as NMN (nicotinamide mononucleotide), is a naturally occurring nucleotide that plays a crucial role in cellular metabolism. It serves as a precursor to NAD+ (nicotinamide adenine dinucleotide), a vital molecule involved in various cellular processes, including energy production, DNA repair, and cell signaling . Research suggests that NMN supplementation may influence these processes and potentially impact aging and age-related diseases .

Potential Therapeutic Applications:

NMN is being actively investigated for its potential therapeutic applications in various conditions, including:

  • Age-related neurodegenerative diseases: Studies suggest that NMN supplementation may improve cognitive function and protect against neurodegeneration in animal models . However, clinical trials are ongoing to assess its efficacy and safety in humans.
  • Metabolic disorders: NMN's role in energy metabolism has led to investigations into its potential benefits for individuals with conditions like metabolic syndrome and diabetes . Further research is needed to confirm these potential benefits.
  • Cardiovascular diseases: Preliminary studies suggest that NMN supplementation may improve cardiovascular health by modulating various pathways involved in heart function . However, more robust clinical trials are necessary to establish its efficacy and safety for this purpose.

Nicotinic acid mononucleotide, also known as nicotinate ribonucleotide, is an organic compound classified as a nicotinic acid nucleotide. It is a pyridine nucleotide where the base is nicotinic acid. The chemical formula for nicotinic acid mononucleotide is C11H15NO9PC_{11}H_{15}N_{O_9}P, with an average molecular weight of approximately 336.21 g/mol. This compound plays a crucial role as an intermediate in the biosynthesis of important cofactors, particularly in the metabolic pathways of nicotinamide and nicotinic acid, contributing to the synthesis of nicotinamide adenine dinucleotide (NAD) and its derivatives .

The primary reaction involving nicotinic acid mononucleotide occurs during the biosynthesis of NAD. It can be adenylylated to form nicotinic acid adenine dinucleotide through the action of specific enzymes, such as nicotinamide mononucleotide adenylyltransferase. This reaction is pivotal in both the deamidated and amidated pathways for NAD biosynthesis, which are essential for various cellular functions . The enzymatic conversion involves the transfer of an adenylyl group to nicotinic acid mononucleotide, leading to the formation of nicotinic acid adenine dinucleotide and subsequently NAD .

Nicotinic acid mononucleotide exhibits significant biological activity due to its role in NAD metabolism. As a substrate for several key enzymes, it participates in critical biochemical pathways that regulate cellular energy metabolism and redox reactions. NAD and its reduced form, NADH, are vital cofactors involved in numerous enzymatic reactions, influencing cellular respiration and metabolic processes . Additionally, nicotinic acid mononucleotide has been implicated in signaling pathways related to cellular stress responses and longevity .

Several methods have been developed for synthesizing nicotinic acid mononucleotide:

  • Chemical Synthesis: Traditional chemical methods involve the use of nitrosyl chloride for deamidation reactions under controlled conditions to convert starting materials into the desired nucleotide form .
  • Biotechnological Approaches: Recent advancements have seen the engineering of microbial strains, such as Escherichia coli, to enhance the biosynthesis of nicotinic acid mononucleotide through metabolic engineering techniques. This approach allows for increased yields by manipulating specific enzymatic pathways .
  • Enzymatic Methods: Enzymes like nicotinamide/nicotinic acid mononucleotide adenylyltransferase can be utilized to catalyze the formation of nicotinic acid mononucleotide from precursors in vitro, providing a more controlled synthesis environment .

Nicotinic acid mononucleotide has various applications across different fields:

  • Nutraceuticals: It is explored as a dietary supplement due to its potential benefits in enhancing NAD levels, which may support metabolic health and longevity.
  • Pharmaceuticals: Research is ongoing into its therapeutic potential for age-related diseases and metabolic disorders by modulating NAD metabolism.
  • Biotechnology: In metabolic engineering, it serves as a key intermediate for producing other important biomolecules and cofactors in microbial systems .

Nicotinic acid mononucleotide shares structural and functional similarities with several other compounds involved in nucleotide metabolism:

Compound NameDescriptionUnique Features
Nicotinamide MononucleotideA derivative of niacin that serves as a precursor to NAD.Primarily involved in salvage pathways for NAD.
Nicotinamide Adenine DinucleotideA key cofactor derived from both nicotinic acid and nicotinamide pathways.Central role in energy metabolism and signaling.
Nicotinic Acid Adenine DinucleotideFormed from the adenylylation of nicotinic acid mononucleotide.Direct precursor to NAD+ synthesis.

Nicotinic acid mononucleotide is unique due to its specific role as an intermediate that bridges the pathways leading to both NAD and its phosphorylated forms while also being a substrate for various enzymes critical for cellular function . Its distinct structural components enable it to participate effectively in these biochemical processes, highlighting its importance in maintaining cellular health and metabolism.

Physical Description

Solid

XLogP3

-2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

336.04844305 g/mol

Monoisotopic Mass

336.04844305 g/mol

Heavy Atom Count

22

Wikipedia

Nicotinate mononucleotide

Dates

Modify: 2023-08-15

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